3-(4-(Cyclohexyloxy)phenyl)propan-1-ol
Description
3-(4-(Cyclohexyloxy)phenyl)propan-1-ol is a propanol derivative featuring a cyclohexyloxy substituent attached to the para position of a phenyl ring. The cyclohexyloxy group confers significant hydrophobicity, which may influence bioavailability, metabolic stability, and target binding compared to other substituents.
Properties
IUPAC Name |
3-(4-cyclohexyloxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h8-11,14,16H,1-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSSQQFYAGTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301444 | |
| Record name | 4-(Cyclohexyloxy)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383152-75-7 | |
| Record name | 4-(Cyclohexyloxy)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383152-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclohexyloxy)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclohexyloxy)phenyl)propan-1-ol typically involves the reaction of 4-(Cyclohexyloxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: Magnesium turnings for Grignard reagent preparation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclohexyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Further reduction to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(4-(Cyclohexyloxy)phenyl)propanal or 3-(4-(Cyclohexyloxy)phenyl)propanone.
Reduction: 3-(4-(Cyclohexyloxy)phenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Cyclohexyloxy)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Cyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 3-(4-(Cyclohexyloxy)phenyl)propan-1-ol and similar compounds:
Notes:
- Target compound properties (estimated): The cyclohexyloxy group increases molecular weight and hydrophobicity (higher XlogP) compared to tert-butyl () or hydroxymethyl () analogs.
- TPSA (Topological Polar Surface Area): Hydroxymethyl () and piperazine-containing () derivatives exhibit higher TPSA due to additional polar groups, enhancing aqueous solubility.
Biological Activity
3-(4-(Cyclohexyloxy)phenyl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexyl group linked to a phenyl ring through an ether bond, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
Anticancer Activity
The compound's anticancer potential has also been explored. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and alteration of Bcl-2 family protein expressions.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cell Membranes : The hydrophobic cyclohexyl group may facilitate the compound's integration into lipid bilayers, affecting membrane integrity and function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Mechanisms
In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound (10 µM to 100 µM). Results showed a dose-dependent increase in apoptosis markers, with significant changes observed at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptosis.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 µg/mL | Membrane disruption |
| Antimicrobial | E. coli | 100 µg/mL | Membrane disruption |
| Anticancer | MCF-7 | >50 µM | Apoptosis induction |
| Anticancer | HeLa | >50 µM | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
